Sodium aluminate

Descripción general

Descripción

Sodium aluminate, with the chemical formula NaAlO2, is a water-insoluble crystalline substance . It is a combination of sodium oxide and aluminum oxide with sufficient excess causticity to stabilize . It is commonly used in a variety of industrial applications, including water treatment and the manufacturing of certain types of glass and ceramics .

Synthesis Analysis

Sodium aluminate is formed by the action of sodium hydroxide on elemental aluminium, which is an amphoteric metal. The reaction is highly exothermic once established and is accompanied by the rapid evolution of hydrogen gas . A recent study has shown that high energy θ-Al2O3, η-Al2O3 can be excited by heating sodium aluminate to 1400 °C under a nitrogen atmosphere in the presence of carbon .

Molecular Structure Analysis

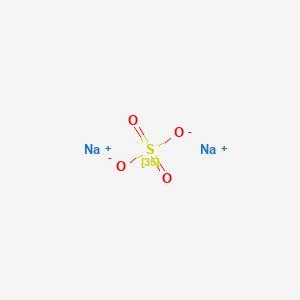

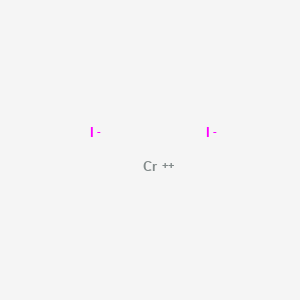

Sodium aluminate’s chemical structure is made up of sodium ions (Na+) and aluminate ions (AlO2–). The aluminate ion consists of an aluminum atom surrounded by four oxygen atoms, forming a tetrahedral structure . On average, each Al atom is surrounded by four oxygens, indicative of the predominance of Al(OH)4- (aq) in these solutions .

Chemical Reactions Analysis

Sodium aluminate generates a strong base in water and reacts violently with acids. It is also corrosive to metals . The reaction of sodium aluminate with hydrochloric acid produces aluminium chloride (AlCl3), halite (NaCl), and water (H2O) .

Physical And Chemical Properties Analysis

Sodium aluminate typically exists as a white, crystalline solid under normal conditions. It is odorless and has a strongly alkaline taste . While sodium aluminate is insoluble in water, it is soluble in strong alkali solutions due to the ionic nature of the compound .

Aplicaciones Científicas De Investigación

-

Water Treatment

- Field : Environmental Engineering .

- Application : Sodium aluminate is a key chemical in the process of water treatment. It aids in the coagulation and settling of impurities, leading to cleaner water .

- Method : Sodium aluminate is added to the water where it helps to improve flocculation and remove dissolved silica, metals, suspended solids, and phosphate from water .

- Results : The use of sodium aluminate in water treatment leads to cleaner and safer water for consumption .

-

Ceramics and Glass Manufacturing

- Field : Material Science .

- Application : Sodium aluminate is used as a fluxing agent in the production of ceramics and certain types of glass .

- Method : The addition of sodium aluminate helps to lower the melting point of these materials, making the manufacturing process more efficient .

- Results : The use of sodium aluminate in ceramics and glass manufacturing leads to more efficient production processes .

-

Paper Industry

- Field : Industrial Manufacturing .

- Application : In the paper industry, sodium aluminate is used in the pulping process to improve the paper’s resistance to water and increase its brightness .

- Method : Sodium aluminate is added during the pulping process where it helps to improve the paper’s properties .

- Results : The use of sodium aluminate in the paper industry leads to improved paper quality .

-

Creation of Alumina Nanostructures

- Field : Nanotechnology .

- Application : Sodium aluminate has been explored for its utility in advanced material science, including its use in the creation of alumina nanostructures .

- Method : The specific methods of application can vary widely depending on the specific type of nanostructure being created .

- Results : The use of sodium aluminate in this context can lead to the creation of novel nanostructures with potential applications in various fields .

-

Electrolyte in Aluminum-Air Batteries

- Field : Energy Storage .

- Application : Sodium aluminate has been studied for its potential use as an electrolyte in aluminum-air batteries .

- Method : In this context, sodium aluminate would be used within the battery’s electrolyte solution .

- Results : While research is ongoing, the use of sodium aluminate in this way could potentially improve the performance of aluminum-air batteries .

-

Biodiesel Synthesis from Jatropha Oil

- Field : Biofuel Production .

- Application : Sodium aluminate can be used to synthesize biodiesel from Jatropha oil via transesterification .

- Method : Sodium aluminate is used as a catalyst in the transesterification process, which involves reacting Jatropha oil with an alcohol to produce biodiesel .

- Results : The use of sodium aluminate in this context can lead to efficient production of biodiesel from Jatropha oil .

-

Water Treatment

- Field : Environmental Engineering .

- Application : Sodium aluminate is a key chemical in the process of water treatment. It aids in the coagulation and settling of impurities, leading to cleaner water .

- Method : Sodium aluminate is added to the water where it helps to improve flocculation and remove dissolved silica, metals, suspended solids, and phosphate from water .

- Results : The use of sodium aluminate in water treatment leads to cleaner and safer water for consumption .

-

Ceramics and Glass Manufacturing

- Field : Material Science .

- Application : Sodium aluminate is used as a fluxing agent in the production of ceramics and certain types of glass .

- Method : The addition of sodium aluminate helps to lower the melting point of these materials, making the manufacturing process more efficient .

- Results : The use of sodium aluminate in ceramics and glass manufacturing leads to more efficient production processes .

-

Paper Industry

- Field : Industrial Manufacturing .

- Application : In the paper industry, sodium aluminate is used in the pulping process to improve the paper’s resistance to water and increase its brightness .

- Method : Sodium aluminate is added during the pulping process where it helps to improve the paper’s properties .

- Results : The use of sodium aluminate in the paper industry leads to improved paper quality .

-

Creation of Alumina Nanostructures

- Field : Nanotechnology .

- Application : Sodium aluminate has been explored for its utility in advanced material science, including its use in the creation of alumina nanostructures .

- Method : The specific methods of application can vary widely depending on the specific type of nanostructure being created .

- Results : The use of sodium aluminate in this context can lead to the creation of novel nanostructures with potential applications in various fields .

-

Electrolyte in Aluminum-Air Batteries

- Field : Energy Storage .

- Application : Sodium aluminate has been studied for its potential use as an electrolyte in aluminum-air batteries .

- Method : In this context, sodium aluminate would be used within the battery’s electrolyte solution .

- Results : While research is ongoing, the use of sodium aluminate in this way could potentially improve the performance of aluminum-air batteries .

-

Biodiesel Synthesis from Jatropha Oil

- Field : Biofuel Production .

- Application : Sodium aluminate can be used to synthesize biodiesel from Jatropha oil via transesterification .

- Method : Sodium aluminate is used as a catalyst in the transesterification process, which involves reacting Jatropha oil with an alcohol to produce biodiesel .

- Results : The use of sodium aluminate in this context can lead to efficient production of biodiesel from Jatropha oil .

-

Water Treatment

- Field : Environmental Engineering .

- Application : Sodium aluminate is a key chemical in the process of water treatment. It aids in the coagulation and settling of impurities, leading to cleaner water .

- Method : Sodium aluminate is added to the water where it helps to improve flocculation and remove dissolved silica, metals, suspended solids, and phosphate from water .

- Results : The use of sodium aluminate in water treatment leads to cleaner and safer water for consumption .

-

Ceramics and Glass Manufacturing

- Field : Material Science .

- Application : Sodium aluminate is used as a fluxing agent in the production of ceramics and certain types of glass .

- Method : The addition of sodium aluminate helps to lower the melting point of these materials, making the manufacturing process more efficient .

- Results : The use of sodium aluminate in ceramics and glass manufacturing leads to more efficient production processes .

-

Paper Industry

- Field : Industrial Manufacturing .

- Application : In the paper industry, sodium aluminate is used in the pulping process to improve the paper’s resistance to water and increase its brightness .

- Method : Sodium aluminate is added during the pulping process where it helps to improve the paper’s properties .

- Results : The use of sodium aluminate in the paper industry leads to improved paper quality .

-

Creation of Alumina Nanostructures

- Field : Nanotechnology .

- Application : Sodium aluminate has been explored for its utility in advanced material science, including its use in the creation of alumina nanostructures .

- Method : The specific methods of application can vary widely depending on the specific type of nanostructure being created .

- Results : The use of sodium aluminate in this context can lead to the creation of novel nanostructures with potential applications in various fields .

-

Electrolyte in Aluminum-Air Batteries

- Field : Energy Storage .

- Application : Sodium aluminate has been studied for its potential use as an electrolyte in aluminum-air batteries .

- Method : In this context, sodium aluminate would be used within the battery’s electrolyte solution .

- Results : While research is ongoing, the use of sodium aluminate in this way could potentially improve the performance of aluminum-air batteries .

-

Biodiesel Synthesis from Jatropha Oil

- Field : Biofuel Production .

- Application : Sodium aluminate can be used to synthesize biodiesel from Jatropha oil via transesterification .

- Method : Sodium aluminate is used as a catalyst in the transesterification process, which involves reacting Jatropha oil with an alcohol to produce biodiesel .

- Results : The use of sodium aluminate in this context can lead to efficient production of biodiesel from Jatropha oil .

Safety And Hazards

Direcciones Futuras

Sodium aluminate continues to be an area of active research, particularly for its potential uses in new applications. Recent studies have explored its utility in advanced material science, including its use in the creation of alumina nanostructures and as an electrolyte in aluminum-air batteries . Another study discusses the revival of sodium-beta aluminate for sodium solid-state batteries .

Propiedades

IUPAC Name |

sodium;dioxoalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O/q-1;+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJYQHRNMMNLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al-]=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaAlO2, AlNaO2 | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_aluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051206 | |

| Record name | Sodium aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [ICSC] White crystalline solid, soluble in water; [Hawley], WHITE HYGROSCOPIC POWDER. | |

| Record name | Sodium aluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN WATER; INSOL IN ALCOHOL, Solubility in water: very good | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

>1.5 g/cm³ | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Sodium aluminate | |

Color/Form |

WHITE GRANULAR MASS, WHITE AMORPHOUS POWDER | |

CAS RN |

1302-42-7, 11138-49-1 | |

| Record name | Sodium metaaluminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1302-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium aluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011138491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium sodium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1650 °C | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)

![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)

![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)